Trifluoperazine dimaleate

Dopamine D2 Receptor Antipsychotic Potency Receptor Binding

Procure Trifluoperazine dimaleate (CAS 605-75-4) for robust D2 receptor antagonism (IC50 1.1 nM) and distinct α1-adrenoceptor subtype selectivity. Its dimaleate salt ensures optimal solubility and stability for in vitro/vivo workflows. Chosen over other phenothiazines due to its unique P-gp modulation mechanism and potent inhibition of tubulin assembly. Standard B2B shipping applies.

Molecular Formula C29H32F3N3O8S
Molecular Weight 639.6 g/mol
CAS No. 605-75-4
Cat. No. B1239252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoperazine dimaleate
CAS605-75-4
Synonymstrifluoperazine dimaleate
Molecular FormulaC29H32F3N3O8S
Molecular Weight639.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H24F3N3S.2C4H4O4/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyWTMXVVQBBRYSLL-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoperazine Dimaleate (CAS 605-75-4): A High-Potency Phenothiazine Antipsychotic for Research and Industrial Applications


Trifluoperazine dimaleate (CAS 605-75-4) is a piperazine-substituted phenothiazine derivative that functions as a typical antipsychotic agent [1]. It exerts its primary pharmacological effects through high-affinity antagonism of central dopamine D2 receptors, with an IC50 of 1.1 nM for the D2 receptor [2]. The compound is also a potent antagonist of α1-adrenergic receptors (Ki = 27.6 nM for α1A and 19.2 nM for α1B) [2] and acts as a calmodulin inhibitor . As the dimaleate salt form, this compound offers distinct physicochemical properties that are critical for specific research and industrial workflows [1].

Why Trifluoperazine Dimaleate (CAS 605-75-4) Cannot Be Readily Substituted by Other Phenothiazines or Antipsychotics in Research


Despite belonging to the phenothiazine class, trifluoperazine dimaleate exhibits a unique and quantifiable profile of receptor interactions and downstream functional effects that differentiate it from even its closest structural analogs, such as chlorpromazine and fluphenazine. While many antipsychotics share primary targets like the dopamine D2 receptor, trifluoperazine demonstrates markedly distinct binding affinities for α-adrenergic receptor subtypes and sigma-1 receptors [1]. Critically, its mechanism of P-glycoprotein inhibition differs fundamentally from that of other known reversal agents [2]. Furthermore, its specific salt form (dimaleate) imparts different solubility and stability characteristics compared to the hydrochloride salt, impacting its suitability for various in vitro and in vivo experimental systems . These quantifiable differences, detailed below, mean that substituting trifluoperazine dimaleate with another phenothiazine or antipsychotic will not replicate the same experimental outcomes and can lead to significant misinterpretation of data.

Trifluoperazine Dimaleate (605-75-4): Quantitative Evidence of Differential Activity Versus Comparators


Trifluoperazine Dimaleate Exhibits 3.7-Fold Higher D2 Receptor Affinity than Chlorpromazine

In comparative binding studies, trifluoperazine demonstrates significantly higher affinity for the dopamine D2 receptor compared to the prototypical phenothiazine, chlorpromazine. The Ki value for trifluoperazine is 1.2 nM [1], whereas chlorpromazine has a reported Ki of 4.5 nM [1].

Dopamine D2 Receptor Antipsychotic Potency Receptor Binding

Trifluoperazine Dimaleate Displays Unique Subtype Selectivity Profile at α2-Adrenoceptors Versus Haloperidol and Chlorpromazine

A comparative analysis of α2-adrenoceptor subtype affinities reveals a distinct selectivity profile for trifluoperazine. Unlike haloperidol and chlorpromazine, trifluoperazine shows a clear preference for the α2B and α2C subtypes over α2A [1]. Its Log KD values are -5.60 for α2A, -6.22 for α2B, and -6.20 for α2C, resulting in a 4.2-fold selectivity for α2B over α2A. In contrast, haloperidol shows minimal subtype selectivity (α2A vs α2B ratio of 1.4) [1].

Adrenergic Receptor Subtype Selectivity Sigma-1 Receptor

Trifluoperazine is a More Potent Inhibitor of Tubulin Assembly than Chlorpromazine

In a direct comparative study of phenothiazine interactions with mouse brain tubulin, trifluoperazine was found to inhibit tubulin assembly more strongly than chlorpromazine [1]. While promethazine, a non-tranquilizing phenothiazine, actually enhanced assembly, the more clinically potent trifluoperazine produced a greater inhibitory effect than the less potent chlorpromazine [1]. The study correlated this biophysical effect with clinical antipsychotic potency.

Tubulin Assembly Cytoskeleton Phenothiazine Pharmacology

Trifluoperazine and Chlorpromazine Are Equipotent at Sigma-1 Receptors in Macrophage Ca2+ Signaling

Using Fura-2AM microfluorimetry, a recent study demonstrated that both trifluoperazine and chlorpromazine act as sigma-1 receptor ligands and significantly inhibit both phases of Ca2+ responses induced by various stimuli in rat peritoneal macrophages [1]. The compounds showed comparable efficacy in suppressing Ca2+ mobilization from intracellular stores and subsequent store-dependent Ca2+ entry [1]. This indicates a shared, but not unique, mechanism at this receptor.

Sigma-1 Receptor Calcium Signaling Immunomodulation

Trifluoperazine Dimaleate is a Poor Inhibitor of P-Glycoprotein Photoaffinity Labeling, Unlike Classic MDR Reversal Agents

In a study screening for inhibitors of P-glycoprotein (P-gp) function, trifluoperazine and chlorpromazine were found to effectively reverse multidrug resistance (MDR) but were classified as 'poor inhibitors' of the photoaffinity labeling of P-gp by a vinblastine analog [1]. This contrasts with classic MDR reversal agents like verapamil, reserpine, and quinidine, which potently inhibit this labeling at doses comparable to those that reverse MDR [1]. This suggests a distinct mechanism of action for phenothiazines at P-gp.

P-Glycoprotein Multidrug Resistance Chemosensitization

Recommended Research and Industrial Application Scenarios for Trifluoperazine Dimaleate (CAS 605-75-4) Based on Quantitative Evidence


Dopamine D2 Receptor Antagonism Studies Requiring High Potency and Defined Selectivity

This scenario leverages the compound's high-affinity D2 receptor antagonism (Ki = 1.2 nM) and its well-characterized selectivity profile against adrenergic receptor subtypes [1]. Researchers studying the downstream effects of D2 receptor blockade in neuronal cell lines or primary cultures can utilize lower, more physiologically relevant concentrations of trifluoperazine compared to less potent phenothiazines like chlorpromazine, thereby minimizing off-target effects related to higher drug loads. This is particularly valuable in studies where maintaining cellular health is paramount or where subtle, D2-specific signaling changes are being investigated [1]. The defined α2-adrenoceptor subtype selectivity (4.2-fold for α2B over α2A) further allows for more precise interpretation of results in mixed-receptor systems [2].

Investigating Non-Dopaminergic Mechanisms of Phenothiazines: Tubulin Dynamics and Cytoskeletal Effects

This application scenario is based on the direct evidence that trifluoperazine is a more potent inhibitor of tubulin assembly than chlorpromazine [1]. Researchers investigating the impact of phenothiazines on cytoskeletal organization, neurite outgrowth, or intracellular trafficking can use trifluoperazine to elicit a more robust effect on microtubule dynamics. This makes it the preferred tool compound for exploring this non-canonical pathway, as using a less potent analog may fail to produce a measurable phenotype. The differential effect between trifluoperazine, chlorpromazine, and promethazine also provides a valuable pharmacological toolset for dissecting structure-activity relationships in tubulin binding [1].

Multidrug Resistance (MDR) Reversal Studies with a Unique P-Glycoprotein Interaction Mechanism

This scenario capitalizes on the finding that trifluoperazine effectively reverses MDR but does so via a mechanism distinct from classic P-gp inhibitors like verapamil [1]. Trifluoperazine is a poor inhibitor of photoaffinity labeling at the vinblastine-binding site, suggesting it modulates P-gp function through an alternative interaction [1]. Researchers developing combination therapies for resistant cancers can use trifluoperazine to chemosensitize cells that have become refractory to first-line P-gp inhibitors. Furthermore, it serves as a unique chemical probe to dissect the different conformational states and drug-binding sites on the P-gp efflux pump, enabling a deeper understanding of MDR mechanisms [2].

Calcium Signaling Studies Targeting Sigma-1 Receptor Pathways

Based on the direct evidence of equipotent inhibition of sigma-1 receptor-mediated Ca2+ responses [1], trifluoperazine is a suitable tool for probing this pathway in immune cells like macrophages. Researchers studying the role of sigma-1 receptors in Ca2+ homeostasis, store-operated calcium entry (SOCE), or immunomodulation can reliably use trifluoperazine as a functional antagonist. Its well-documented use as an antipsychotic provides a rich pharmacological background, and its equipotency with chlorpromazine in this specific assay allows for cross-validation of results and ensures that observed effects are not due to an off-target interaction unique to one compound [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trifluoperazine dimaleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.